6-Cyclopropyl-4-methylnicotinonitrile
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Overview
Description
6-Cyclopropyl-4-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles It is characterized by the presence of a cyclopropyl group and a methyl group attached to the nicotinonitrile core
Preparation Methods
The synthesis of 6-Cyclopropyl-4-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-amino-4-picoline with cyclopropylmethyl bromide under basic conditions to form the desired product . Another approach involves the use of continuous flow synthesis, which allows for the efficient production of the compound using inexpensive starting materials . Industrial production methods typically involve batch crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
6-Cyclopropyl-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
6-Cyclopropyl-4-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmacologically active compounds, including non-nucleosidic reverse transcriptase inhibitors used in the treatment of HIV.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new drugs and materials.
Biological Studies: It is utilized in studies investigating the biological activity of nicotinonitrile derivatives, including their potential as enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-4-methylnicotinonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to compounds that inhibit the activity of enzymes such as reverse transcriptase, thereby preventing the replication of viruses like HIV . The cyclopropyl group in the compound contributes to its conformational rigidity, enhancing its binding affinity to the target enzymes .
Comparison with Similar Compounds
6-Cyclopropyl-4-methylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Bromo-4-methylnicotinonitrile: This compound is used as an intermediate in the synthesis of nevirapine, a widely prescribed HIV medication.
6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles: These derivatives have been studied for their potential as enzyme inhibitors and antimicrobial agents.
The uniqueness of this compound lies in its cyclopropyl group, which imparts conformational rigidity and enhances its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
6-cyclopropyl-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2/c1-7-4-10(8-2-3-8)12-6-9(7)5-11/h4,6,8H,2-3H2,1H3 |
InChI Key |
XZGWMKSRDFLEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C#N)C2CC2 |
Origin of Product |
United States |
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